4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid
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Overview
Description
S-2E is a compound known for its role as an orally active, noncompetitive inhibitor of both 3-hydroxy-3-methylglutaryl coenzyme-A reductase and acetyl-coenzyme-A carboxylase. It exhibits anti-hyperlipidemic action, making it suitable for studying conditions such as familial hypercholesterolemia and mixed hyperlipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2E involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of S-2E typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
S-2E undergoes various chemical reactions, including:
Oxidation: S-2E can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on S-2E, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of S-2E, each with potentially different pharmacological properties.
Scientific Research Applications
S-2E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and cellular processes.
Medicine: Explored as a potential treatment for hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
S-2E exerts its effects by inhibiting the enzymatic activities of both 3-hydroxy-3-methylglutaryl coenzyme-A reductase and acetyl-coenzyme-A carboxylase. In the liver, S-2E is converted into its active metabolite, S-2E-coenzyme-A, which noncompetitively inhibits these enzymes at specific inhibition constants. This inhibition leads to a decrease in the secretion rate of very-low-density lipoprotein cholesterol and triglyceride, thereby lowering blood total cholesterol and triglyceride levels .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another inhibitor of 3-hydroxy-3-methylglutaryl coenzyme-A reductase, used to lower cholesterol levels.
Simvastatin: Similar to atorvastatin, it inhibits the same enzyme and is used for hyperlipidemia treatment.
Fenofibrate: Targets different pathways but also used to manage lipid levels.
Uniqueness
S-2E is unique in its dual inhibition of both 3-hydroxy-3-methylglutaryl coenzyme-A reductase and acetyl-coenzyme-A carboxylase, providing a broader spectrum of lipid-lowering effects compared to other compounds that typically target only one enzyme .
Properties
IUPAC Name |
4-[[1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZADMDZNVOBYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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